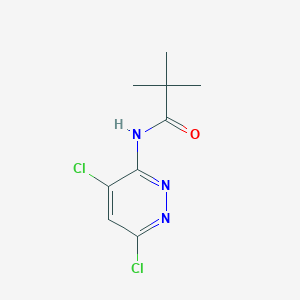
3-Buten-2-one, 4-amino-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 4-amino-4-phenyl- is an organic compound with the molecular formula C10H11NO It is a derivative of 3-buten-2-one, where an amino group and a phenyl group are attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-amino-4-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-phenyl-3-buten-2-one with an amine under suitable conditions. For instance, the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine in the presence of a catalyst can yield the desired product.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 4-amino-4-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-amino-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Buten-2-one, 4-amino-4-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-amino-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenyl group contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: A structurally similar compound with a phenyl group but lacking the amino group.
Benzylideneacetone: Another related compound with similar reactivity but different functional groups.
Uniqueness
3-Buten-2-one, 4-amino-4-phenyl- is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(Z)-4-amino-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H11NO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b10-7- |
InChI Key |
ALUVIKQZUFIJIW-YFHOEESVSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C1=CC=CC=C1)\N |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)





